
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene is an organic compound with the molecular formula C38H28N8 It is known for its unique structural properties, which include four triazole groups attached to a central ethene core
Métodos De Preparación
The synthesis of 1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Condensation Reaction: The aldehyde groups of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde undergo a condensation reaction with ethene to form the desired product.
Catalysts and Conditions: The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted under reflux conditions in a suitable solvent like ethanol.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The triazole groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including catalysis and material synthesis.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene involves its interaction with molecular targets through its triazole groups. These groups can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. The pathways involved in its action depend on the specific application, such as catalysis or biological activity.
Comparación Con Compuestos Similares
1,1,2,2-Tetrakis(4-(1H-1,2,4-triazol-1-yl)phenyl)ethene can be compared with similar compounds like:
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: This compound has imidazole groups instead of triazole groups, leading to different coordination chemistry and reactivity.
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene:
1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazole-2-yl)phenyl)ethene: This benzimidazole derivative is used in the synthesis of aggregation-induced emission (AIE) chromophores.
The uniqueness of this compound lies in its triazole groups, which provide distinct coordination and reactivity profiles compared to other similar compounds .
Propiedades
Fórmula molecular |
C34H24N12 |
|---|---|
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
1-[4-[1,2,2-tris[4-(1,2,4-triazol-1-yl)phenyl]ethenyl]phenyl]-1,2,4-triazole |
InChI |
InChI=1S/C34H24N12/c1-9-29(43-21-35-17-39-43)10-2-25(1)33(26-3-11-30(12-4-26)44-22-36-18-40-44)34(27-5-13-31(14-6-27)45-23-37-19-41-45)28-7-15-32(16-8-28)46-24-38-20-42-46/h1-24H |
Clave InChI |
QZZGHWFLUFTTOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)N3C=NC=N3)C4=CC=C(C=C4)N5C=NC=N5)C6=CC=C(C=C6)N7C=NC=N7)N8C=NC=N8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



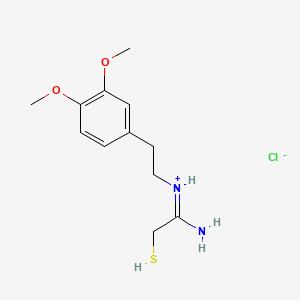
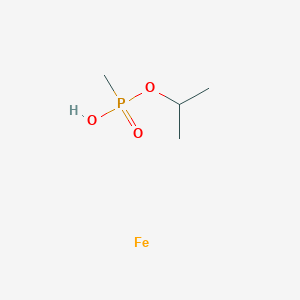
![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)
![Isopropyliden-proscillaridin [German]](/img/structure/B13734217.png)
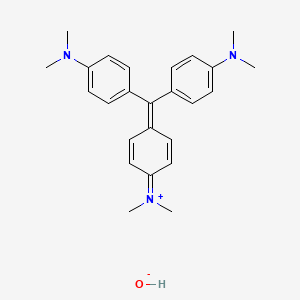

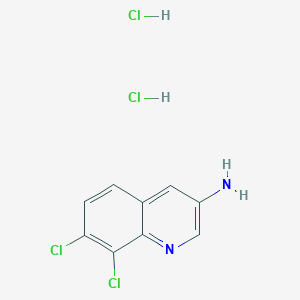
![2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride](/img/structure/B13734242.png)
![(2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13734248.png)
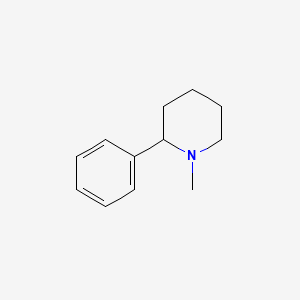
![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)

